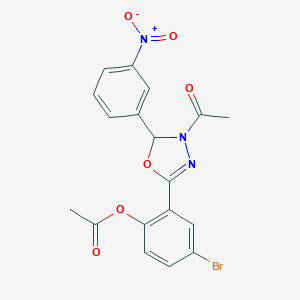
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- is a compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that contains a pyridazine ring and has a morpholinomethyl and phenyl group attached to it. This compound has been found to have a wide range of biological activities, making it a valuable tool in various areas of research.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, which are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation, pain, and fever. It has also been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- in lab experiments is its wide range of biological activities. This makes it a valuable tool in various areas of research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- in scientific research. One area of interest is the development of new drugs based on this compound for the treatment of inflammation, pain, and fever. Another area of interest is the study of the compound's effects on oxidative stress and cell damage, which could lead to the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and to explore its potential uses in other areas of research.
Méthodes De Synthèse
The synthesis of 3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding pyridazinone. The morpholinomethyl group can then be introduced through a reaction with formaldehyde and morpholine.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 4-methyl-2-morpholinomethyl-6-phenyl- has been found to have a range of biological activities that make it a valuable tool in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs to treat these conditions.
Propriétés
Numéro CAS |
13300-00-0 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
4-methyl-2-(morpholin-4-ylmethyl)-6-phenylpyridazin-3-one |
InChI |
InChI=1S/C16H19N3O2/c1-13-11-15(14-5-3-2-4-6-14)17-19(16(13)20)12-18-7-9-21-10-8-18/h2-6,11H,7-10,12H2,1H3 |
Clé InChI |
GMZAUXSROBXMDR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=NN(C1=O)CN2CCOCC2)C3=CC=CC=C3 |
Autres numéros CAS |
13300-00-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
acetate](/img/structure/B228245.png)



![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

